molecular formula C9H8F3NO2S B12617575 2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate CAS No. 917973-33-2

2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate

Cat. No.: B12617575
CAS No.: 917973-33-2
M. Wt: 251.23 g/mol
InChI Key: WYYMTGOYWRVEOF-UHFFFAOYSA-M
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Description

2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate is a chemical compound with the molecular formula C9H10F3NO3S It is known for its unique structure, which includes a pyridinium ring substituted with an ethynyl group and a methyl group, along with a trifluoromethanesulfinate anion

Preparation Methods

The synthesis of 2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate typically involves the reaction of 2,6-diethynylpyridine with methyl trifluoromethanesulfonate. The reaction is carried out in a solvent such as dichloromethane under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at room temperature, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is isolated by filtration and purified by washing with cold ether and dichloromethane .

Chemical Reactions Analysis

2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate involves its interaction with various molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The trifluoromethanesulfinate anion can also participate in ionic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

2-Ethynyl-1-methylpyridin-1-ium trifluoromethanesulfinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its ethynyl group, which imparts distinct reactivity and potential for polymerization reactions.

Properties

CAS No.

917973-33-2

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

2-ethynyl-1-methylpyridin-1-ium;trifluoromethanesulfinate

InChI

InChI=1S/C8H8N.CHF3O2S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)7(5)6/h1,4-7H,2H3;(H,5,6)/q+1;/p-1

InChI Key

WYYMTGOYWRVEOF-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC=C1C#C.C(F)(F)(F)S(=O)[O-]

Origin of Product

United States

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